molecular formula C10H20Cl2N4O2 B13222463 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride

4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride

Cat. No.: B13222463
M. Wt: 299.19 g/mol
InChI Key: YDLNBPJFOGIRQR-UHFFFAOYSA-N
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Description

4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride is a synthetic organic compound with a complex structure It contains a pyrrolidine ring substituted with an ethyl group and a 1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the pyrrolidine ring: The oxadiazole intermediate is then reacted with a pyrrolidine derivative, often under nucleophilic substitution conditions.

    Introduction of the ethyl group: This step involves the alkylation of the pyrrolidine nitrogen with an ethylating agent.

    Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, as well as catalysts to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its pyrrolidine ring and ethyl substituent differentiate it from other oxadiazole derivatives, potentially leading to unique interactions with biological targets or distinct physical properties.

Properties

Molecular Formula

C10H20Cl2N4O2

Molecular Weight

299.19 g/mol

IUPAC Name

4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C10H18N4O2.2ClH/c1-3-14(8-4-11-5-9(8)15)6-10-13-12-7(2)16-10;;/h8-9,11,15H,3-6H2,1-2H3;2*1H

InChI Key

YDLNBPJFOGIRQR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NN=C(O1)C)C2CNCC2O.Cl.Cl

Origin of Product

United States

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